

Asoprisnil Ecamate: A Technical Guide for Selective Progesterone Receptor Modulation

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Compound of Interest

Compound Name: Asoprisnil ecamate

Cat. No.: B1665294

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Abstract

Asoprisnil ecamate (J956) is a synthetic, steroidal selective progesterone receptor modulator (SPRM) that has been investigated for the treatment of gynecological disorders such as uterine fibroids and endometriosis.[1] As a member of the 11β -benzaldoxime-substituted estratriene class of compounds, asoprisnil and its active metabolite, asoprisnil (J867), exhibit a unique pharmacological profile characterized by partial agonist and antagonist effects on the progesterone receptor (PR).[2][3][4] This tissue-selective activity allows for the modulation of progesterone-dependent pathways with the potential to induce endometrial antiproliferative effects and reduce tumor volume without causing significant estrogen deprivation.[2][3] This technical guide provides a comprehensive overview of the mechanism of action, pharmacodynamics, clinical efficacy, and experimental methodologies associated with **asoprisnil ecamate**, intended to serve as a resource for researchers and professionals in the field of drug development.

Mechanism of Action: Modulating the Progesterone Receptor Signaling Pathway

Asoprisnil ecamate's therapeutic effects are mediated through its interaction with the progesterone receptor, a member of the nuclear receptor superfamily. Unlike full agonists

(progestins) or antagonists (antiprogestins), asoprisnil acts as an SPRM, demonstrating a mixed agonist/antagonist profile that is tissue- and gene-specific.[2][3]

The binding of asoprisnil to the PR induces a conformational change in the receptor that is distinct from that induced by either progesterone or pure antagonists. This altered conformation allows for the differential recruitment of coactivators and corepressors to the receptor-DNA complex, thereby modulating the transcription of target genes.[5] In tissues where coactivators are preferentially recruited, asoprisnil exhibits partial agonist activity. Conversely, in tissues where corepressors are predominantly recruited, it displays antagonist activity. This differential recruitment is a cornerstone of its tissue-selective effects.[5]

Specifically, asoprisnil has been shown to weakly recruit the coactivators SRC-1 and AIB1, while strongly recruiting the corepressor NCoR.[5] This balance of co-regulator interaction is thought to be responsible for its unique pharmacological profile. In the context of uterine fibroids, asoprisnil has been shown to down-regulate the expression of key growth factors such as EGF, IGF-I, and TGF β 3, and their respective receptors in leiomyoma cells, contributing to its anti-proliferative effects.

Signaling Pathway Diagrams

Caption: Asoprisnil Ecamate's mechanism of action on the progesterone receptor signaling pathway.

Pharmacodynamics and Receptor Binding Profile

Asoprisnil ecamate and its active metabolite, asoprisnil, exhibit a distinct receptor binding profile. While specific K_i or IC_{50} values are not consistently reported in publicly available literature, the relative binding affinities have been characterized.

Table 1: Receptor Binding Affinity of Asoprisnil

Receptor	Relative Binding Affinity	Notes
Progesterone Receptor (PR)	High	Higher affinity than progesterone.[3][6]
Glucocorticoid Receptor (GR)	Moderate	Reduced affinity compared to mifepristone.[3][6]
Androgen Receptor (AR)	Low	[3][6]
Estrogen Receptor (ER)	No significant affinity	[3][6]
Mineralocorticoid Receptor (MR)	No significant affinity	[3][6]

Clinical Efficacy

Clinical trials have primarily focused on the efficacy of asoprisnil in treating uterine fibroids and endometriosis.

Uterine Fibroids

Phase II and III clinical trials have demonstrated that asoprisnil effectively reduces heavy menstrual bleeding and the volume of uterine fibroids.

Table 2: Summary of Asoprisnil Efficacy in Women with Uterine Fibroids (12-week treatment)

Outcome Measure	Placebo	Asoprisnil 5 mg	Asoprisnil 10 mg	Asoprisnil 25 mg
Suppression of Uterine Bleeding	-	28%	64%	83%
Median Reduction in Leiomyoma Volume	-	-	-	36%
Reduction in Bloating	No significant change	-	Significant	Significant
Reduction in Pelvic Pressure	No significant change	-	-	Significant

Data from a Phase 2, multicenter, randomized, double-blind, placebo-controlled study.

A pooled analysis of two 12-month, placebo-controlled, randomized trials provided further evidence of asoprisnil's long-term efficacy.

Table 3: Pooled Analysis of Asoprisnil Efficacy in Uterine Fibroids (12-month treatment)

Outcome Measure	Placebo	Asoprisnil 10 mg	Asoprisnil 25 mg
Primary Efficacy Endpoint Met (%)	35%	90%	93%
Amenorrhea Achieved (%)	3-12%	66-78%	83-93%
Median Change in Primary Fibroid Volume	+16%	up to -48%	up to -63%
Median Change in Uterine Volume	+13%	up to -28%	up to -39%

Primary efficacy endpoint defined as: $\geq 50\%$ reduction in monthly blood loss, hemoglobin concentration ≥ 11 g/dL or an increase of ≥ 1 g/dL, and no interventional therapy for uterine fibroids.

Endometriosis

Asoprisnil has also shown promise in reducing pain associated with endometriosis.

Table 4: Efficacy of Asoprisnil in Women with Endometriosis-Associated Pain (12-week treatment)

Outcome Measure	Placebo	Asoprisnil 5 mg	Asoprisnil 10 mg	Asoprisnil 25 mg
Reduction in Nonmenstrual Pelvic Pain	No significant change	Significant reduction	Significant reduction	Significant reduction
Reduction in Dysmenorrhea	No significant change	Significant reduction	Significant reduction	Significant reduction

Data from a randomized, placebo-controlled trial in women with a laparoscopic diagnosis of endometriosis and moderate to severe pain.[\[1\]](#)

Experimental Protocols

The preclinical and clinical evaluation of **asoprisnil ecamate** has relied on a number of established experimental protocols to characterize its pharmacodynamic properties.

Progesterone Receptor Competitive Binding Assay

This in vitro assay is used to determine the binding affinity of a test compound to the progesterone receptor.

- Principle: The assay measures the ability of a test compound to compete with a radiolabeled or fluorescently-tagged progestin for binding to the progesterone receptor.
- Methodology:

- A preparation of progesterone receptors (e.g., from rabbit uterus cytosol or recombinant human PR) is incubated with a fixed concentration of a labeled progestin (e.g., [3H]-progesterone or a fluorescently-labeled progestin).
- Increasing concentrations of the unlabeled test compound (asoprisnil) are added to the incubation mixture.
- After reaching equilibrium, the bound and free labeled progestin are separated (e.g., by filtration or dextran-coated charcoal).
- The amount of radioactivity or fluorescence in the bound fraction is measured.
- The concentration of the test compound that inhibits 50% of the specific binding of the labeled progestin (IC₅₀) is determined. This value can be used to calculate the binding affinity (K_i).

McPhail Test (Rabbit Endometrial Transformation Assay)

This in vivo assay assesses the progestational (agonist) and antiprogestational (antagonist) activity of a compound on the rabbit endometrium.

- Principle: The test measures the ability of a compound to induce secretory changes in the estrogen-primed endometrium of immature female rabbits.
- Methodology:
 - Immature female rabbits are primed with daily injections of estradiol for several days to induce endometrial proliferation.
 - For agonist testing, the animals are then treated with the test compound for a specified period.
 - For antagonist testing, the animals are co-treated with progesterone and the test compound.
 - At the end of the treatment period, the animals are euthanized, and the uteri are removed.

- Histological sections of the endometrium are prepared and scored for the degree of glandular proliferation and secretory transformation (McPhail score). A score of 0 represents a proliferative endometrium, while a score of 4 represents a fully secretory endometrium.

Hershberger Assay (Rat Accessory Sex Gland Assay)

This in vivo assay is used to screen for androgenic and anti-androgenic activity of a test substance.

- Principle: The assay is based on the androgen-dependent growth of accessory sex glands in castrated male rats.
- Methodology:
 - Peripubertal male rats are castrated to remove the endogenous source of androgens.
 - For androgenic activity assessment, the castrated rats are treated with the test compound daily for a specified period (typically 10 days).
 - For anti-androgenic activity assessment, the castrated rats are co-treated with testosterone propionate (a potent androgen) and the test compound.
 - At the end of the treatment period, the animals are euthanized, and the weights of five androgen-dependent tissues are measured: ventral prostate, seminal vesicles (plus coagulating glands), levator ani-bulbocavernosus muscle, Cowper's glands, and the glans penis.
 - An increase in the weight of these tissues indicates androgenic activity, while a decrease in the testosterone-induced weight gain indicates anti-androgenic activity.

Experimental Workflow Diagram

Caption: A simplified workflow for the preclinical and clinical evaluation of **Asoprisnil**
Ecamate.

Conclusion

Asoprisnil ecamate represents a significant development in the field of selective progesterone receptor modulators. Its unique mixed agonist/antagonist profile allows for the targeted modulation of progesterone-dependent pathways, leading to clinically meaningful improvements in symptoms associated with uterine fibroids and endometriosis. The data summarized in this technical guide highlight its efficacy in reducing menstrual bleeding, alleviating pelvic pain, and decreasing fibroid and uterine volume. While its development was discontinued, the extensive preclinical and clinical research conducted with **asoprisnil ecamate** has provided valuable insights into the therapeutic potential of SPRMs and continues to inform the development of next-generation modulators for gynecological and other hormone-dependent conditions. This guide serves as a foundational resource for scientists and researchers working to advance this important class of therapeutic agents.

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